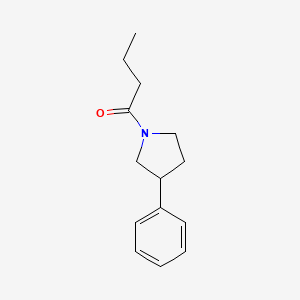

1-(3-Phenylpyrrolidin-1-yl)butan-1-one

Description

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

1-(3-phenylpyrrolidin-1-yl)butan-1-one |

InChI |

InChI=1S/C14H19NO/c1-2-6-14(16)15-10-9-13(11-15)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 |

InChI Key |

YGAMASRAOOVEAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N1CCC(C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Azaperone demonstrates the significance of aryl and heterocyclic substituents in modulating receptor affinity. The 4-fluorophenyl group enhances lipophilicity, while the pyridinylpiperazine moiety contributes to dopamine receptor antagonism .

- Piperazine-based analogs (e.g., 2-Methyl-AP-237) highlight the role of nitrogen-rich rings in opioid activity, though the phenylpyrrolidinyl group in the target compound may reduce such effects due to steric hindrance .

Aryl-Substituted Butanones

Key Observations :

- Furan and pyridyl substituents exhibit moderate synthetic yields (44–73%), suggesting feasible scalability for the phenylpyrrolidinyl analog .

Cathinone Derivatives

Key Observations :

- Eutylone’s ethylamino group enhances its stimulant effects, whereas the phenylpyrrolidinyl group in the target compound lacks an amino substituent, likely reducing psychoactivity .

Deuterated Analogs

| Compound Name | Isotopic Labeling | LogP | Boiling Point (°C) | References |

|---|---|---|---|---|

| 1-(Phenyl-d₅)butan-1-one | Deuterated phenyl ring | 2.67 | 228.5 |

Key Observations :

- Deuterated analogs exhibit similar physical properties (e.g., LogP ~2.67) to non-deuterated compounds, suggesting minimal impact on lipophilicity for the phenylpyrrolidinyl variant .

Q & A

Q. What are the optimal synthetic routes for 1-(3-Phenylpyrrolidin-1-yl)butan-1-one, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves coupling pyrrolidine derivatives with ketone precursors. Key methodologies include:

- Nucleophilic substitution : Reacting 3-phenylpyrrolidine with a butanone derivative (e.g., bromobutane) in the presence of a base (e.g., NaOH) and a polar aprotic solvent (e.g., DMF).

- Catalytic cross-coupling : Using palladium catalysts for C–N bond formation between aryl halides and pyrrolidine .

- Reaction optimization : Temperature control (e.g., reflux at 80–100°C) and inert atmospheres (N₂/Ar) minimize side reactions. Yields vary between 40–75% depending on substituent steric effects and catalyst efficiency .

Q. How can the crystal structure of this compound be determined experimentally?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps include:

- Data collection : High-resolution diffraction data (≤ 0.8 Å) for accurate electron density mapping.

- Structure solution : Direct methods (SHELXS) for phase determination, followed by refinement of positional and thermal parameters.

- Validation : Check for R-factor convergence (< 5%) and plausible bond lengths/angles .

Q. What analytical techniques are effective for characterizing purity and structural integrity?

- Reverse-phase HPLC : Utilize C18 columns (e.g., Newcrom R1) with mobile phases like acetonitrile/water (70:30 v/v) for purity assessment .

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl at pyrrolidine C3, ketone at butanone C1). Key signals: δ 2.5–3.5 ppm (pyrrolidine protons), δ 7.2–7.6 ppm (aromatic protons) .

- Mass spectrometry : ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How does the pyrrolidine ring influence the compound’s reactivity in nucleophilic addition reactions?

The pyrrolidine ring introduces steric hindrance and electronic effects:

- Steric effects : The 3-phenyl group restricts access to the ketone’s electrophilic carbon, slowing nucleophilic attack.

- Electronic effects : The nitrogen lone pair in pyrrolidine can stabilize transition states via partial conjugation, enhancing regioselectivity.

- Mechanistic insights : Compare with non-pyrrolidine analogs (e.g., 1-(pyridin-2-yl)butan-1-one) to isolate steric vs. electronic contributions .

Q. What contradictions exist in photodegradation studies of structurally similar ketones, and how might they apply to this compound?

- Contradiction : Pyridylketoximes (e.g., 1-(2-pyridyl)butan-1-one oxime) exhibit rapid photodegradation via iminoxy radical formation, while bulkier analogs (e.g., 1-(2-pyridyl)tridecan-1-one oxime) degrade slower due to reduced radical stability .

- Implications for this compound : The phenyl group may stabilize degradation intermediates via π-π stacking, altering degradation kinetics. UV-Vis spectroscopy under controlled irradiation (λ = 254–365 nm) can quantify degradation pathways .

Q. What computational methods are recommended for modeling interactions with biological targets?

- Molecular docking : Use AutoDock Vina to predict binding affinities with enzymes (e.g., cytochrome P450). Focus on hydrogen bonding between the ketone oxygen and active-site residues .

- Molecular dynamics (MD) simulations : GROMACS for assessing conformational stability in aqueous or lipid bilayer environments. Key parameters: RMSD (< 2 Å) and ligand-protein interaction lifetimes .

- QM/MM studies : Hybrid quantum mechanics/molecular mechanics to model electron transfer during catalytic reactions .

Methodological Challenges and Data Analysis

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

- Issue : Overlapping NMR signals from pyrrolidine and aromatic protons.

- Solution : Use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously. For example, HSQC can correlate δ 3.2 ppm (pyrrolidine CH₂) with carbons at ~50 ppm .

- Validation : Compare with crystallographic data to confirm spatial arrangement .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

- Chiral catalysts : Employ Ru-BINAP complexes for ketone hydrogenation (up to 90% ee).

- Chromatographic resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers .

Safety and Handling Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .

- PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis and purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.